ACT 373898

概要

説明

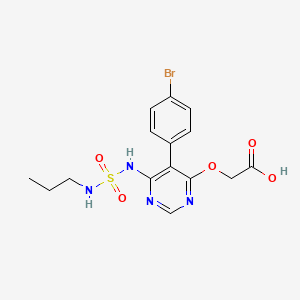

ACT-373898は、マシテンタンのカルボン酸代謝物であり、マシテンタンはデュアルエンドキシン受容体拮抗薬です。 マシテンタンは主に肺動脈性高血圧の治療に使用されます。 ACT-373898自体は不活性な代謝物であり、その親化合物であるマシテンタンの薬理学的活性を示しません .

科学的研究の応用

ACT-373898 is primarily used in scientific research to study the pharmacokinetics and metabolism of macitentan. It serves as a marker to understand the biotransformation and elimination pathways of macitentan in the body. Research involving ACT-373898 helps in elucidating the pharmacokinetic profile of macitentan, including its absorption, distribution, metabolism, and excretion . Additionally, it is used in studies investigating the safety and efficacy of macitentan in various populations, including those with hepatic or renal impairments .

作用機序

不活性な代謝物として、ACT-373898は薬理学的効果を発揮しません。 その親化合物であるマシテンタンは、エンドキシン受容体ETAおよびETBのデュアル拮抗薬として作用します。 マシテンタンはこれらの受容体に高い親和性と遅い解離速度で結合し、強力な血管収縮薬であるエンドキシン-1の作用を阻害します。 これは、血管拡張と肺血管抵抗の低下につながり、肺動脈性高血圧の治療に有益です .

準備方法

ACT-373898は、マシテンタンの生体変換中に代謝物として合成されます。 合成経路は、マシテンタンの酸化開裂を含みます。 マシテンタンの調製は、4-ブロモフェニルイソシアネートと2-(プロピルアミノ)エタノールの反応に続いて、環化およびスルホン化反応が行われます

化学反応の分析

ACT-373898は、カルボン酸であるため、カルボン酸に典型的なさまざまな化学反応を起こす可能性があります。 これらには以下が含まれます。

エステル化: 酸触媒の存在下でアルコールとの反応によりエステルを生成します。

アミド化: アミンとの反応によりアミドを生成します。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールに還元されます。

脱カルボキシル化: 加熱または脱カルボキシル化触媒の存在下で二酸化炭素を失います.

これらの反応で使用される一般的な試薬には、アルコール、アミン、還元剤、脱カルボキシル化触媒が含まれます。 これらの反応から生成される主な生成物は、それぞれエステル、アミド、アルコール、炭化水素です。

科学研究への応用

ACT-373898は、主にマシテンタンの薬物動態と代謝を研究するために科学研究で使用されています。 これは、体内でのマシテンタンの生体変換および排泄経路を理解するためのマーカーとして役立ちます。 ACT-373898を含む研究は、マシテンタンの吸収、分布、代謝、排泄を含む薬物動態プロファイルを明らかにするのに役立ちます . さらに、肝臓または腎臓の機能障害のある人々を含むさまざまな集団におけるマシテンタンの安全性と有効性を調査する研究で使用されています .

類似化合物との比較

ACT-373898は、ACT-132577などのマシテンタンの他の代謝物と比較されます。 ACT-373898は不活性な代謝物ですが、ACT-132577はいくつかの薬理学的活性を保持しており、マシテンタンの全体的な治療効果に貢献しています。 その他の類似化合物には、ボスエンタンとアンブリセンタンが含まれ、これらも肺動脈性高血圧の治療に使用されるエンドキシン受容体拮抗薬です。 マシテンタン、およびその代謝物は、改善された安全性プロファイルと肝毒性のリスクの低さによって区別されます .

特性

IUPAC Name |

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O5S/c1-2-7-19-26(23,24)20-14-13(10-3-5-11(16)6-4-10)15(18-9-17-14)25-8-12(21)22/h3-6,9,19H,2,7-8H2,1H3,(H,21,22)(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSGHDWVBCDHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433875-14-9 | |

| Record name | Acetic acid, 2-((5-(4-bromophenyl)-6-(((propylamino)sulfonyl)amino)-4-pyrimidinyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SEV1UJF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)

![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)